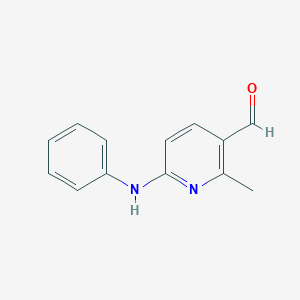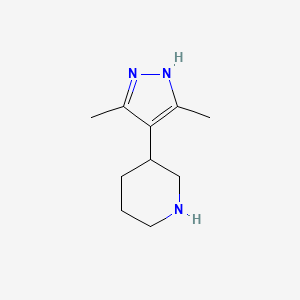![molecular formula C9H9N B13001098 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene CAS No. 441798-65-8](/img/structure/B13001098.png)
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azatricyclo[62003,6]deca-1,3(6),7-triene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds through a series of steps, including ring closure and nitrogen incorporation, to yield the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced analogs with altered electronic properties.
Scientific Research Applications
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and applications in various fields.
Properties
CAS No. |
441798-65-8 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C9H9N/c1-3-8-6(1)5-7-2-4-9(7)10-8/h5H,1-4H2 |
InChI Key |
JHHMGEMNWQRAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(CC3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


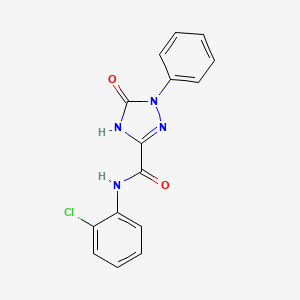
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
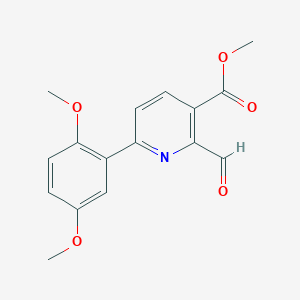
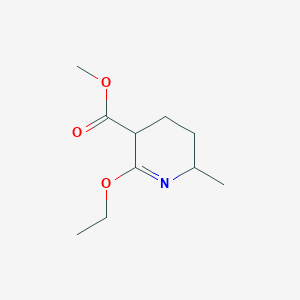
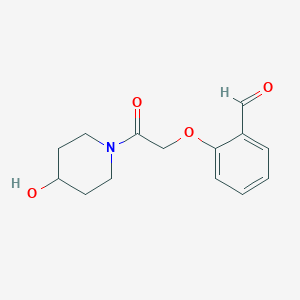
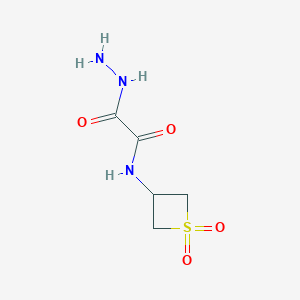
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)
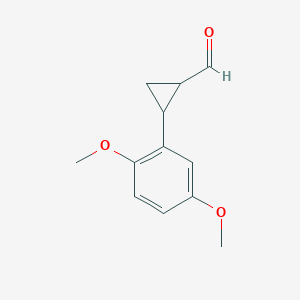

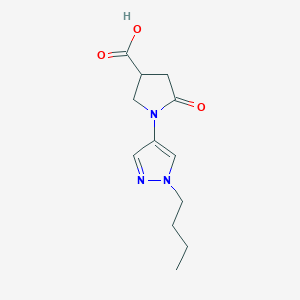
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
